molecular formula C20H16FN3O4S B3001168 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 946322-26-5

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B3001168
CAS No.: 946322-26-5
M. Wt: 413.42
InChI Key: ITFVOAAQPAKVBF-UHFFFAOYSA-N
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Description

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, sulfonyl, indole, and isoxazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Sulfonyl Group: The indole derivative is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Isoxazole Moiety: The final step involves the coupling of the sulfonyl-indole intermediate with 5-methylisoxazole-3-yl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one: Shares the fluorophenyl and isoxazole moieties but differs in the presence of a thiazolidine ring instead of an indole ring.

    1-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)urea: Contains similar fluorophenyl and isoxazole groups but features a urea linkage instead of an acetamide linkage.

Uniqueness

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is unique due to its combination of indole and sulfonyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c1-13-10-19(23-28-13)22-20(25)12-24-11-18(16-4-2-3-5-17(16)24)29(26,27)15-8-6-14(21)7-9-15/h2-11H,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFVOAAQPAKVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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